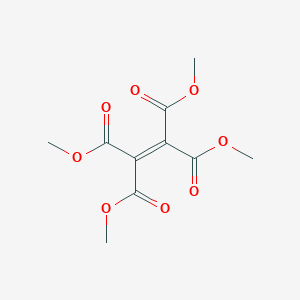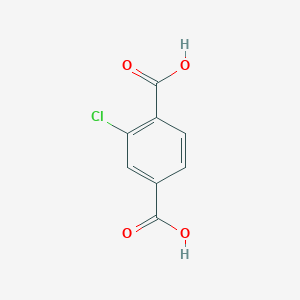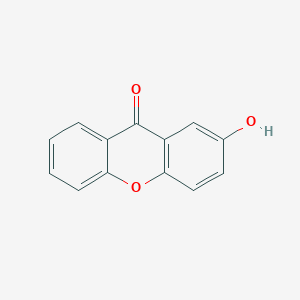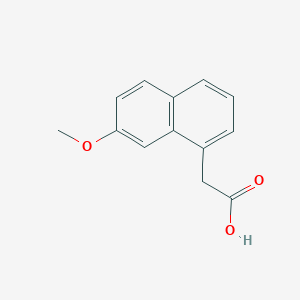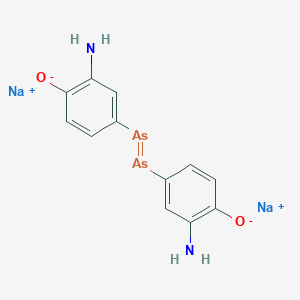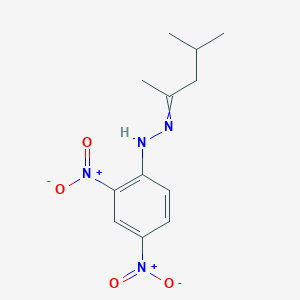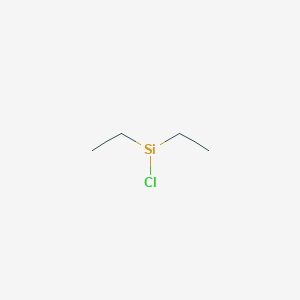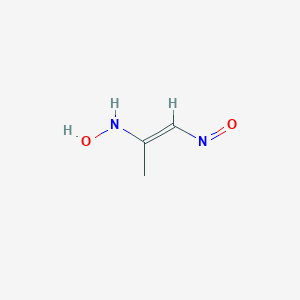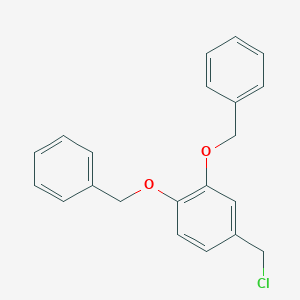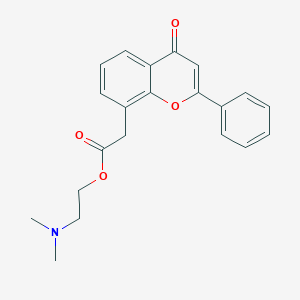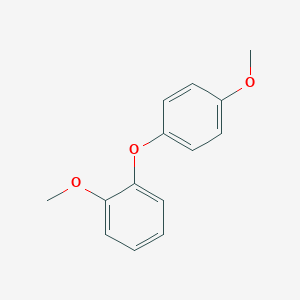
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, also known as Bisoprolol, is a commonly used beta-blocker medication that is prescribed for various cardiovascular conditions. It is used to treat high blood pressure, heart failure, and angina. Bisoprolol selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure.
Mecanismo De Acción
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. This reduces the workload on the heart, making it easier for the heart to pump blood throughout the body. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body. It reduces the production of renin, a hormone that increases blood pressure. It also reduces the release of norepinephrine, a hormone that increases heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- also reduces the amount of oxygen needed by the heart, which can help to prevent angina.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several advantages for lab experiments. It is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It is also readily available and relatively inexpensive. However, there are some limitations to using Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in lab experiments. It can have variable effects on different individuals, and its effectiveness can be affected by other medications that a patient may be taking.
Direcciones Futuras
There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-. One area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in preventing and treating arrhythmias. Another area of research is the potential use of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in improving exercise capacity in patients with heart failure. Additionally, there is a need for further research on the long-term effects of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- on cardiovascular health. Finally, there is a need for research on the effectiveness of Benzene, 1-methoxy-2-(4-methoxyphenoxy)- in treating cardiovascular conditions in different populations, such as elderly patients or patients with comorbidities.
Conclusion:
In conclusion, Benzene, 1-methoxy-2-(4-methoxyphenoxy)- is a well-studied medication that has been extensively researched for its effectiveness in treating cardiovascular conditions. It selectively blocks the beta-1 receptors in the heart, reducing the heart rate and blood pressure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has several biochemical and physiological effects on the body, and it has several advantages and limitations for lab experiments. There are several future directions for research on Benzene, 1-methoxy-2-(4-methoxyphenoxy)-, including its potential use in preventing and treating arrhythmias, improving exercise capacity in patients with heart failure, and further research on its long-term effects on cardiovascular health.
Métodos De Síntesis
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- can be synthesized through a variety of methods. One of the most common methods is the reaction of 4-methoxyphenol with 1-(tert-butoxycarbonyl) piperazine to form a carbamate intermediate. The intermediate is then reacted with 2-(2-methoxyphenoxy) ethyl chloride to form Benzene, 1-methoxy-2-(4-methoxyphenoxy)-.
Aplicaciones Científicas De Investigación
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has been extensively studied in scientific research for its effectiveness in treating cardiovascular conditions. It has been shown to be effective in reducing blood pressure, heart rate, and the risk of heart failure. Benzene, 1-methoxy-2-(4-methoxyphenoxy)- has also been studied for its potential use in preventing and treating arrhythmias, as well as its ability to improve exercise capacity in patients with heart failure.
Propiedades
Número CAS |
1655-72-7 |
|---|---|
Nombre del producto |
Benzene, 1-methoxy-2-(4-methoxyphenoxy)- |
Fórmula molecular |
C14H14O3 |
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
1-methoxy-2-(4-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-7-9-12(10-8-11)17-14-6-4-3-5-13(14)16-2/h3-10H,1-2H3 |
Clave InChI |
IWPMJLHVGKZTNY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
SMILES canónico |
COC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



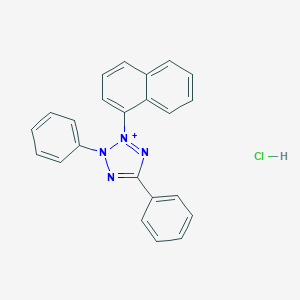
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)

![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
